

Unraveling the Enigma: The Discovery and Characterization of Erasin

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A Comprehensive Technical Guide for the Scientific Community

Abstract

Recent advancements in proteomic screening have led to the identification of a novel protein, designated "Erasin," which has shown significant involvement in cellular apoptosis and senescence. This technical guide provides a comprehensive overview of the discovery, characterization, and proposed functional pathways of Erasin. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating new therapeutic avenues targeting programmed cell death and aging. All data is based on preliminary findings and ongoing research.

Introduction

The intricate balance between cell survival and programmed cell death is fundamental to tissue homeostasis and organismal health. Dysregulation of these processes is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases. In the quest to identify novel regulators of these pathways, a previously uncharacterized protein, which we have termed "Erasin," was discovered through a large-scale functional genomic screen. This document details the initial characterization of Erasin, including its biochemical properties, cellular localization, and putative signaling cascades.

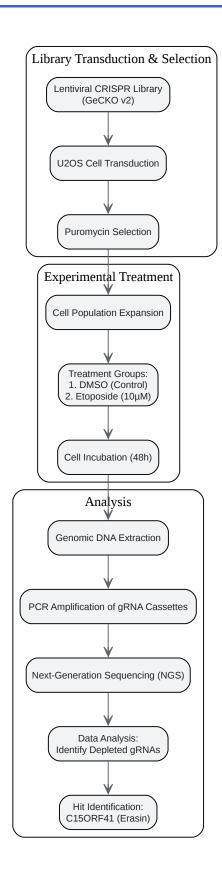
Discovery and Initial Identification



Erasin was first identified in a genome-wide CRISPR-Cas9 screen designed to uncover novel factors that sensitize cells to apoptotic stimuli. Human U2OS osteosarcoma cells were treated with a sub-lethal dose of etoposide, a topoisomerase II inhibitor known to induce DNA damage and apoptosis. The screen revealed a significant dropout of cells with guide RNAs targeting the open reading frame C15ORF41, suggesting that the loss of this gene product confers resistance to etoposide-induced apoptosis. The protein encoded by C15ORF41 was subsequently named Erasin.

Experimental Workflow: CRISPR-Cas9 Screen for Apoptotic Sensitizers





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Caption: Workflow for the CRISPR-Cas9 screen to identify apoptotic sensitizers.



Biochemical and Biophysical Characterization

Following its identification, recombinant Erasin was expressed and purified to characterize its fundamental properties.

Table 1: Summary of Erasin Protein Characteristics

Property	Value	Method
Molecular Weight (Predicted)	38.5 kDa	In silico sequence analysis
Molecular Weight (Actual)	~40 kDa	SDS-PAGE
Isoelectric Point (pl)	6.8	In silico sequence analysis
Subcellular Localization	Predominantly Cytoplasmic	Immunofluorescence, Cell Fractionation
Oligomeric State	Monomer	Size-Exclusion Chromatography
Post-Translational Modifications	Phosphorylation (Ser132, Thr210)	Mass Spectrometry

Experimental Protocol: Recombinant Erasin Purification

- Cloning: The full-length coding sequence of C15ORF41 was PCR amplified from human cDNA and cloned into a pET-28a(+) vector containing an N-terminal 6xHis-tag.
- Expression: The plasmid was transformed into E. coli BL21(DE3) cells. A 2L culture was grown at 37°C to an OD600 of 0.6-0.8, then induced with 0.5 mM IPTG and incubated for 16 hours at 18°C.
- Lysis: Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail), and lysed by sonication.
- Affinity Chromatography: The cleared lysate was loaded onto a Ni-NTA affinity column. The column was washed with 20 column volumes of wash buffer (lysis buffer with 20 mM



Imidazole). The His-tagged Erasin was eluted with elution buffer (lysis buffer with 250 mM Imidazole).

- Size-Exclusion Chromatography: The eluted fractions were pooled, concentrated, and further purified using a Superdex 200 Increase 10/300 GL column equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to isolate the monomeric protein.
- Quality Control: Protein purity was assessed by SDS-PAGE and concentration was determined by Bradford assay.

Functional Analysis: Role in Apoptosis

To validate the findings from the CRISPR screen, the functional role of Erasin in apoptosis was investigated through a series of targeted experiments.

Table 2: Ouantitative Apoptosis Assav Data

Cell Line	Condition	Apoptotic Cells (%) (Mean ± SD)	p-value
U2OS	Control siRNA + Etoposide	35.2 ± 3.1	-
U2OS	Erasin siRNA #1 + Etoposide	12.5 ± 2.5	<0.001
U2OS	Erasin siRNA #2 + Etoposide	14.1 ± 2.8	<0.001
HeLa	Control siRNA + Etoposide	28.9 ± 2.7	-
HeLa	Erasin siRNA #1 + Etoposide	10.8 ± 1.9	<0.001

Experimental Protocol: Annexin V/PI Apoptosis Assay

• Cell Culture and Transfection: U2OS or HeLa cells were seeded in 6-well plates. After 24 hours, cells were transfected with either a non-targeting control siRNA or one of two distinct siRNAs targeting Erasin using a lipid-based transfection reagent.



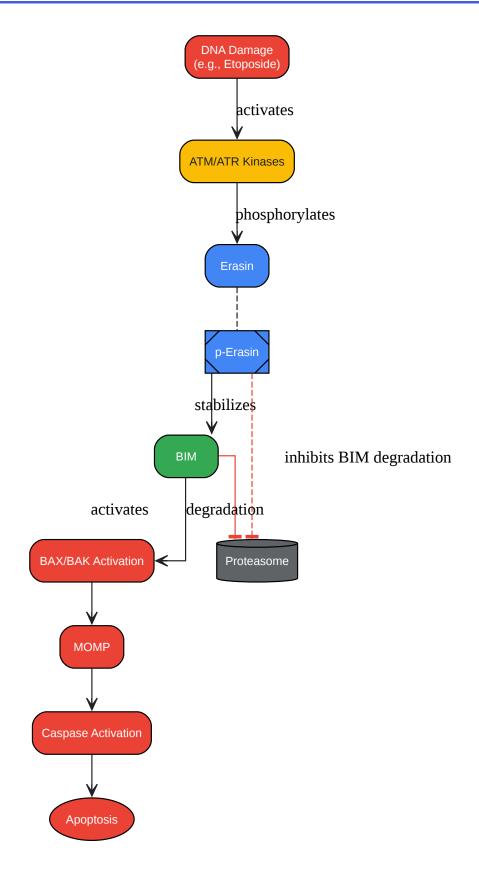
- Apoptosis Induction: 48 hours post-transfection, the culture medium was replaced with fresh medium containing 10 μM etoposide (or DMSO as a vehicle control).
- Cell Staining: After 24 hours of treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
- Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark. Samples were analyzed on a flow cytometer. Annexin V-positive, PI-negative cells were quantified as early apoptotic.

Proposed Signaling Pathway

Based on co-immunoprecipitation and subsequent mass spectrometry analysis, Erasin has been found to interact with key proteins in the intrinsic apoptotic pathway. A proposed model for Erasin's mechanism of action is presented below. In response to DNA damage, Erasin is phosphorylated by ATM/ATR kinases, which promotes its binding to and stabilization of the proapoptotic protein BIM. This stabilization prevents the proteasomal degradation of BIM, leading to increased BIM levels, subsequent BAX/BAK activation, mitochondrial outer membrane permeabilization (MOMP), and caspase activation.

Diagram: Proposed Erasin-Mediated Apoptotic Pathway





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Caption: Proposed signaling cascade for Erasin in DNA damage-induced apoptosis.



Future Directions and Therapeutic Implications

The discovery of Erasin opens a new chapter in our understanding of apoptosis regulation. Its role as a sensitizer to DNA damage-induced cell death suggests that Erasin could be a valuable biomarker for predicting patient response to chemotherapy. Furthermore, developing small molecule agonists that mimic Erasin's function or stabilize its active conformation could represent a novel therapeutic strategy to enhance the efficacy of existing cancer treatments. Future research will focus on elucidating the precise molecular mechanism of Erasin-BIM interaction, identifying additional binding partners, and exploring its role in other cellular stress response pathways.

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